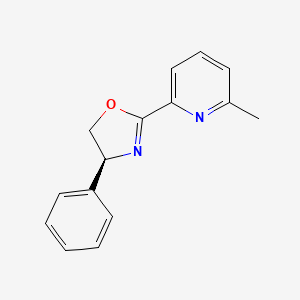
Naphthalene-2,6-diyldiphosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,6-diyldiphosphonic acid is a chemical compound characterized by the presence of two phosphonate groups attached to a naphthalene ring at the 2 and 6 positions. Naphthalene, a polycyclic aromatic hydrocarbon, serves as the backbone for this compound. The addition of phosphonate groups imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2,6-dibromonaphthalene with a phosphonate ester in the presence of a base, such as sodium hydride, under an inert atmosphere . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired bisphosphonate compound.
Industrial Production Methods: Industrial production of Naphthalene-2,6-diyldiphosphonic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Naphthalene-2,6-diyldiphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonate groups can be oxidized to phosphonic acids under strong oxidative conditions.
Reduction: Reduction of the naphthalene ring can lead to the formation of dihydronaphthalene derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic reagents like nitric acid or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 2,6-bisphosphonic acid derivatives.
Reduction: Formation of 2,6-dihydroxyphosphononaphthalene.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Naphthalene-2,6-diyldiphosphonic acid finds applications in various scientific research fields:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonate groups, which can mimic phosphate substrates.
Mecanismo De Acción
The mechanism of action of Naphthalene-2,6-diyldiphosphonic acid is primarily attributed to its phosphonate groups. These groups can interact with various molecular targets, such as enzymes or metal ions, through coordination or inhibition mechanisms. In biological systems, phosphonates can inhibit enzymes by mimicking the transition state of phosphate substrates, thereby blocking the enzyme’s active site . Additionally, the compound’s ability to chelate metal ions makes it useful in applications requiring metal ion sequestration .
Comparación Con Compuestos Similares
2,6-Diisopropylnaphthalene: A naphthalene derivative with isopropyl groups instead of phosphonates.
2,6-Dihydroxynaphthalene: A naphthalene derivative with hydroxyl groups, used in the synthesis of pharmaceuticals and as a precursor for other chemical reactions.
Uniqueness: Naphthalene-2,6-diyldiphosphonic acid is unique due to the presence of phosphonate groups, which impart distinct chemical reactivity and biological activity. Unlike its isopropyl or hydroxyl counterparts, the phosphonate groups enable the compound to participate in specific coordination chemistry and enzyme inhibition processes, making it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
(6-phosphononaphthalen-2-yl)phosphonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6P2/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h1-6H,(H2,11,12,13)(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGZMFMLLMBNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)P(=O)(O)O)C=C1P(=O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198509.png)
![(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole](/img/structure/B8198516.png)








![rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate](/img/structure/B8198587.png)


